
Methyl 3,5-diacetamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-diacetamidobenzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetamido groups, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamidobenzoate typically involves the acylation of 3,5-diaminobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions generally include:
Acylation: 3,5-diaminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting 3,5-diacetamidobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed until the esterification is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors to mix 3,5-diaminobenzoic acid with acetic anhydride and a base.
Continuous Esterification: Employing continuous flow reactors for the esterification step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,5-diacetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions, where nucleophiles replace the acetamido groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-diacetamidobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 3,5-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Modulate Receptors: By interacting with cellular receptors, leading to altered signal transduction pathways.
Affect Gene Expression: By influencing transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of acetamido groups.
Methyl 3,5-dinitrobenzoate: Contains nitro groups instead of acetamido groups.
Methyl 3,5-dihydroxybenzoate: Features hydroxyl groups in place of acetamido groups.
Uniqueness: Methyl 3,5-diacetamidobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of acetamido groups allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61544-70-5 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
methyl 3,5-diacetamidobenzoate |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-10-4-9(12(17)18-3)5-11(6-10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
PKEGOQLYQQVVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


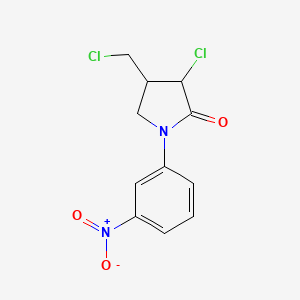
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
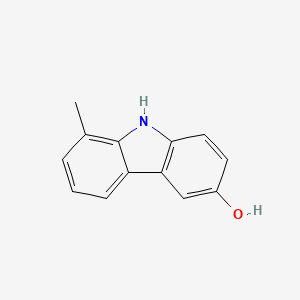

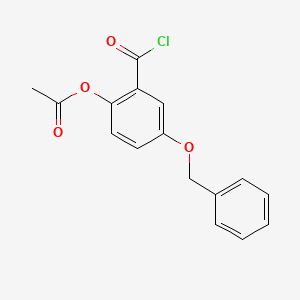
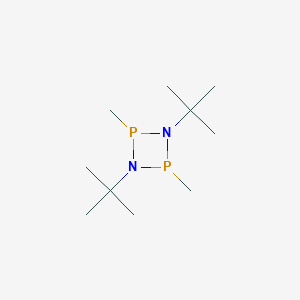
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
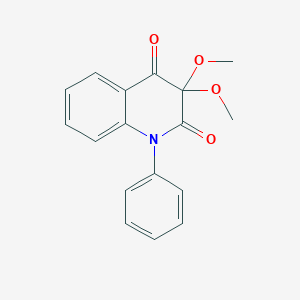
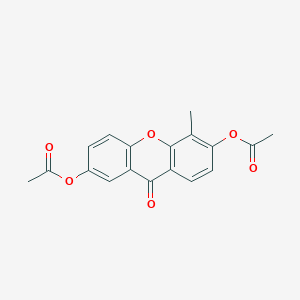

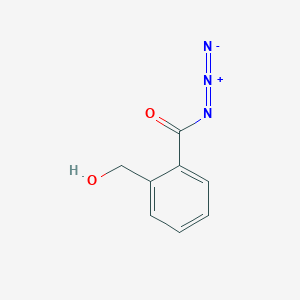

![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
